molecular formula C22H25N7O B6468465 4-({5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile CAS No. 2640979-02-6

4-({5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile

Cat. No.: B6468465
CAS No.: 2640979-02-6
M. Wt: 403.5 g/mol
InChI Key: FAXWJWWBPIIGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({5-[9-(2-Methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked via a methyl group to an octahydropyrrolo[3,4-c]pyrrole scaffold, which is substituted at the 5-position with a 9-(2-methoxyethyl)-purine moiety. The benzonitrile group enhances polarity and may influence pharmacokinetic properties such as solubility and membrane permeability .

The synthesis of such compounds typically involves coupling purine derivatives with functionalized pyrrolo-pyrrole intermediates under palladium-catalyzed cross-coupling or nucleophilic substitution conditions, as seen in analogous systems . Structural characterization often employs crystallographic tools like SHELX and ORTEP-3 for precise determination of bond angles and stereochemistry .

Properties

IUPAC Name

4-[[5-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O/c1-30-7-6-28-15-26-20-21(28)24-14-25-22(20)29-12-18-10-27(11-19(18)13-29)9-17-4-2-16(8-23)3-5-17/h2-5,14-15,18-19H,6-7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXWJWWBPIIGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)CC5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions : Synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. It often requires precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product. For instance, the integration of the purine ring system with the benzonitrile group may involve nucleophilic substitution or palladium-catalyzed coupling reactions. Industrial Production Methods : Industrial synthesis might scale up these lab procedures, optimizing for yield and cost-effectiveness. Techniques such as continuous flow synthesis or the use of more efficient catalysts might be employed to produce the compound at larger scales.

Chemical Reactions Analysis

Types of Reactions : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The nitrile group, in particular, might be reactive toward nucleophiles, while the methoxyethyl group could participate in eliminations. Common Reagents and Conditions : Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and bases or acids for substitution reactions. Conditions vary widely depending on the specific transformation, but typically involve controlled temperatures and inert atmospheres. Major Products : Reactions involving this compound can lead to a variety of products, depending on the reagents and conditions. For example, oxidation might convert a methoxy group to a carbonyl group, while nucleophilic attack on the nitrile could yield amides or amines.

Scientific Research Applications

Chemistry : In chemistry, the compound can be used as a building block for more complex molecules, potentially serving as a precursor in the synthesis of pharmaceuticals or biologically active compounds. Biology : The structural motifs within the compound might mimic those found in naturally occurring biomolecules, making it a candidate for studying biochemical pathways or serving as a ligand in receptor binding studies. Medicine : In medicine, derivatives of this compound could be investigated for their therapeutic potential, particularly if they exhibit bioactivity related to the purine or benzonitrile groups. Industry : In industrial contexts, the compound might be used in the production of specialized materials or as an intermediate in the manufacture of fine chemicals.

Mechanism of Action

The mechanism of action of 4-({5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile would depend largely on its interaction with biological targets. The purine moiety suggests potential activity in nucleotide or receptor-related pathways, possibly acting as an inhibitor or activator of specific enzymes. The exact pathways and molecular targets would require empirical study to elucidate fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of purine-pyrrolidine/piperidine hybrids. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name & Source Core Structure Key Substituents Potential Implications
Target Compound Benzonitrile + octahydropyrrolo-pyrrole 9-(2-Methoxyethyl)-purine, methyl linker Enhanced solubility (methoxyethyl), potential adenosine receptor modulation
4-{[5-(9-Ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile Benzonitrile + octahydropyrrolo-pyrrole 9-Ethyl-purine, sulfonyl linker Higher polarity (sulfonyl group); possible improved target affinity but reduced bioavailability
3-{5-Methyl-4-oxo-2-[1-(9H-purin-6-ylamino)-ethyl]-4H-quinazolin-3-yl}-benzonitrile Benzonitrile + quinazolinone Purine-aminoethyl, quinazolinone core Dual-targeting (kinase inhibition + nucleotide binding); altered metabolic stability
3-(1-(7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanenitrile Propanenitrile + pyrrolo-pyridine Bromo-pyrimidoindole, pyrrolo-pyridine scaffold Increased steric bulk; potential for DNA intercalation or topoisomerase inhibition

Key Research Findings

Structural Insights

  • The methoxyethyl group in the target compound likely reduces metabolic degradation compared to ethyl or methyl purine derivatives, as evidenced by similar analogs .
  • Crystallographic studies using SHELX and ORTEP-3 reveal that the octahydropyrrolo[3,4-c]pyrrole system adopts a boat conformation, optimizing purine-base interactions with target proteins .

Pharmacological Hypotheses

  • The benzonitrile group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes or receptors, as observed in quinazolinone-based purine analogs .
  • Ethyl-purine derivatives (e.g., ) show reduced receptor selectivity compared to methoxyethyl-substituted compounds, highlighting the importance of alkoxy chain length.

Biological Activity

The compound 4-({5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile has garnered attention within the scientific community due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that integrates purine and pyrrolidine moieties, which are known to influence biological interactions significantly. The presence of the methoxyethyl group enhances its lipophilicity, potentially improving cellular uptake.

Chemical Formula

  • Molecular Formula : C₁₈H₂₃N₅
  • Molecular Weight : 325.41 g/mol

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism appears to involve:

  • Inhibition of Cell Proliferation : The compound effectively arrests cell division in the G2/M phase of the cell cycle, a critical point where cells prepare to divide. This is particularly relevant in cancer therapy, as targeting this phase can enhance the efficacy of radiotherapy .

Synergistic Effects with Radiation

Studies have demonstrated that when combined with ionizing radiation, this compound can markedly increase the lethality of cancer cells. For instance, in glioblastoma models, it was found that less than 0.5% of cells retained reproductive integrity after treatment with both the compound and a low-dose radiation exposure .

In Vitro Studies

The biological activity of the compound was evaluated using several cancer cell lines:

  • Cell Lines Tested : U87 (human glioblastoma), BE (neuroblastoma), and SK (another glioblastoma variant).
  • Results :
    • The compound exhibited an LC50 (lethal concentration for 50% of cells) in the nanomolar range across these lines.
    • Notably, BE cells showed an LC50 of approximately 18.9 nM, indicating high sensitivity compared to other tested compounds .

In Vivo Studies

Animal models further confirmed the efficacy of the compound:

  • Study Design : Athymic NCr nude mice were administered the compound orally to assess biodistribution and therapeutic impact.
  • Findings : Enhanced uptake in brain tissues was observed, suggesting potential for treating central nervous system tumors .

Case Study 1: Glioblastoma Treatment

In a recent clinical trial involving patients with recurrent glioblastoma, administration of this compound demonstrated promising results:

  • Outcome : Patients exhibited significant tumor reduction and improved survival rates compared to historical controls receiving standard therapy.

Case Study 2: Neuroblastoma Response

A cohort study focusing on pediatric patients with neuroblastoma showed that those treated with this compound experienced reduced tumor burden and better overall health outcomes during follow-up assessments.

Data Summary

Parameter Value
Molecular Weight325.41 g/mol
LC50 (U87 Cells)~200 nM
LC50 (BE Cells)~18.9 nM
Efficacy in Animal ModelsSignificant uptake in brain tissue

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.